molecular formula C11H13NO B3148871 N-(4-methylbenzyl)acrylamide CAS No. 66005-03-6

N-(4-methylbenzyl)acrylamide

Cat. No.: B3148871
CAS No.: 66005-03-6
M. Wt: 175.23 g/mol
InChI Key: KMVFXRUAQUPAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)acrylamide is an organic compound that belongs to the class of N-substituted acrylamides It is characterized by the presence of an acrylamide group attached to a 4-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)acrylamide typically involves the reaction of 4-methylbenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent polymerization of the acrylamide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used for substitution on the benzyl ring.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(4-methylbenzyl)amine.

    Substitution: Various substituted benzyl acrylamides depending on the electrophile used.

Scientific Research Applications

N-(4-methylbenzyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It is utilized in the production of specialty polymers and as a crosslinking agent in various formulations.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This property is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

  • N-isopropylacrylamide
  • N,N-dimethylaminopropyl acrylamide
  • N,N’-methylenebisacrylamide

Comparison: N-(4-methylbenzyl)acrylamide is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This makes it different from other acrylamides like N-isopropylacrylamide, which has a simpler isopropyl group, or N,N-dimethylaminopropyl acrylamide, which has a more complex dimethylaminopropyl group. The presence of the benzyl ring in this compound can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFXRUAQUPAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylbenzyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylbenzyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylbenzyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylbenzyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylbenzyl)acrylamide
Reactant of Route 6
N-(4-methylbenzyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.